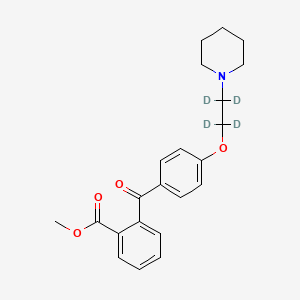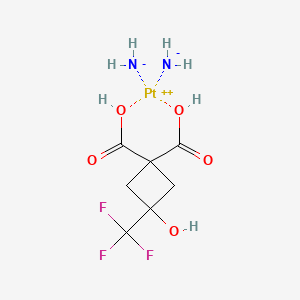
Antitumor agent-77
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-77 is a compound known for its potent anticancer properties. It inhibits the growth and migration of cancer cells by targeting specific molecular pathways. This compound has shown promise in preclinical studies for its ability to induce cell death in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-77 involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but typically involves:
Formation of intermediates: Using reagents such as trifluoroacetic acid and platinum-based catalysts.
Coupling reactions: These are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent and high-quality production. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its anticancer properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced anticancer properties .
Scientific Research Applications
Antitumor agent-77 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Antitumor agent-77 exerts its effects by activating the intrinsic apoptotic pathway in tumor cells. This involves the activation of proteins such as Bax, Bcl-2, and caspase-3, leading to programmed cell death. Additionally, it inhibits the enzyme GPx-4 and enhances COX2-induced ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Comparison with Similar Compounds
Carboplatin: Another platinum-based anticancer agent with a different mechanism of action.
Oxaliplatin: Similar in structure but with distinct pharmacokinetic properties.
Cisplatin: A widely used platinum-based drug with a different spectrum of activity.
Uniqueness of Antitumor Agent-77: this compound is unique due to its dual mechanism of action, involving both apoptosis and ferroptosis. This dual action enhances its anticancer efficacy and may reduce the likelihood of resistance development compared to other platinum-based drugs .
Properties
Molecular Formula |
C7H11F3N2O5Pt |
|---|---|
Molecular Weight |
455.25 g/mol |
IUPAC Name |
azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |
InChI Key |
KXQSKXDVONWKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



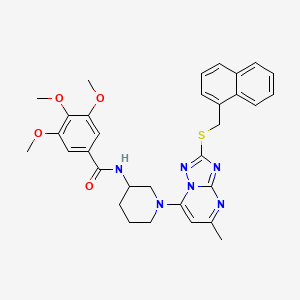

![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

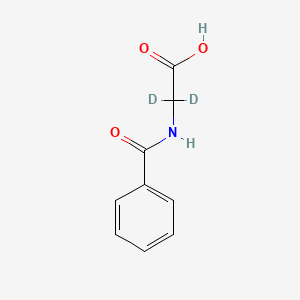
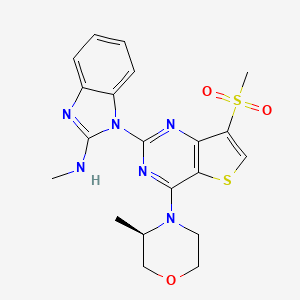
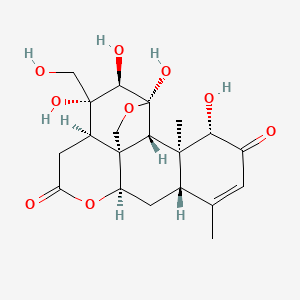
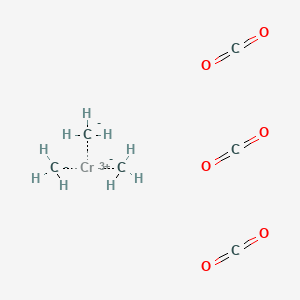
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
